(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom and an amine group attached to an indene ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to form the amine group.
Resolution: The racemic mixture of the amine product is resolved using chiral resolution techniques, such as chiral chromatography or crystallization, to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-4-Bromo-2,3-dihydro-1H-inden-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-bromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-bromo-2,3-dihydro-1H-indene.
Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-1-amine derivatives.
Scientific Research Applications
Chemistry
®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other complex molecules.
Biology
In biological research, this compound serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Industry
In the industrial sector, ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Bromo-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.
4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQTVGHTIXPFNZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704383 |
Source
|
Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228556-71-5 |
Source
|
Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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